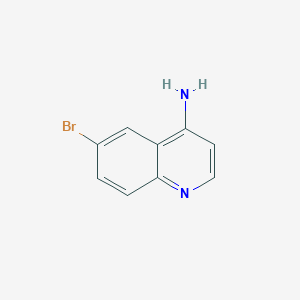

4-Amino-6-bromoquinoline

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-bromoquinoline can be achieved through various methods. One common approach involves the bromination of 4-aminoquinoline. This reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid . The reaction conditions often require controlled temperatures to ensure selective bromination at the 6th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-bromoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products:

Substitution Products: Depending on the nucleophile, products like 4-amino-6-azidoquinoline or 4-amino-6-thioquinoline can be formed.

Oxidation Products: Nitro derivatives such as 4-nitro-6-bromoquinoline.

Reduction Products: Reduced amines like 4-amino-6-bromoaniline.

Scientific Research Applications

Pharmaceutical Development

4-Amino-6-bromoquinoline serves as a crucial intermediate in synthesizing pharmaceutical agents, especially those targeting infectious diseases. Its derivatives have been explored for antimalarial and anticancer activities.

Case Study: Anticancer Properties

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the quinoline structure can enhance its antiproliferative activity, making it a candidate for developing new anticancer therapies .

Antimicrobial Research

The compound has demonstrated promising activity against specific bacteria and fungi, making it valuable for developing new antimicrobial treatments. Its mechanism often involves interaction with bacterial enzymes or cell membranes, leading to cell death.

Data Table: Antimicrobial Activity

| Compound | Target Organism | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 32 | |

| This compound | S. aureus | 16 | |

| This compound | C. albicans | 64 |

Fluorescent Probes

The compound is utilized in creating fluorescent probes for biological imaging, aiding researchers in visualizing cellular processes. Its unique fluorescence properties allow for effective tracking of biomolecules within cells.

Application Example

Fluorescent derivatives of this compound have been synthesized and tested for their ability to label cellular components, providing insights into cellular dynamics and interactions .

Material Science

In material science, this compound is incorporated into materials for electronic applications, enhancing conductivity and stability due to its unique electronic properties.

Research Findings

Studies have shown that integrating this compound into polymer matrices can improve the electrical conductivity of the materials, making them suitable for applications in organic electronics .

Biochemical Assays

The compound is employed in various biochemical assays to study enzyme activities and interactions in laboratory settings. Its ability to act as an inhibitor or activator of specific enzymes makes it a valuable tool in enzymology research.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific kinases involved in cancer cell signaling pathways, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 4-Amino-6-bromoquinoline involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding . These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-Amino-6-bromoquinoline

- CAS Registry Number : 65340-73-0

- Molecular Formula : C₉H₇BrN₂

- Molecular Weight : 228.07 g/mol

Synthesis and Reactivity: this compound is synthesized via nucleophilic substitution reactions starting from 6-bromo-4-chloroquinoline. The chlorine atom at the 4-position is replaced by an amino group using amines under tert-butanol at 80°C for 4 hours (Scheme 1) . Further functionalization is achieved through Suzuki-Miyaura cross-coupling reactions with boronic acids/esters, enabling diversification at the 6-bromo position .

Its bromine substituent enhances electrophilic reactivity, while the amino group facilitates hydrogen bonding and molecular recognition .

Comparison with Structural Analogues

Substituent-Driven Comparisons

Bromine Position and Functional Group Variations

Key Observations :

- Electronic Effects: The amino group in this compound increases electron density at C4, making it less reactive toward electrophilic substitution compared to the carboxylic acid or nitrile analogues .

- Biological Activity: Derivatives of this compound exhibit stronger interactions with biological targets (e.g., APBB1IP transcription co-repressors) due to the NH₂ group’s hydrogen-bonding capacity . In contrast, the carboxylic acid analogue’s -COOH group enhances solubility but reduces membrane permeability .

Amino Group Variations

Key Observations :

- Complexity vs. Simplicity: Bulky substituents (e.g., pyridin-2-ylmethoxy) in analogues like CAS 848139-78-6 improve target specificity but complicate synthesis . This compound’s simpler structure allows broader derivatization .

- Fluorine Substitution : Fluorinated analogues (e.g., CAS 71083-06-2) exhibit enhanced metabolic stability and bioavailability compared to bromine-containing derivatives .

Data Table: Solubility and Reactivity

Key Findings :

- Lipophilicity: this compound’s LogP (2.8) balances membrane permeability and solubility, making it superior to highly polar (e.g., carboxylic acid) or hydrophobic (e.g., bromomethyl) analogues .

- Reactivity: The bromine atom in this compound facilitates efficient Suzuki-Miyaura coupling, whereas steric hindrance in bromomethyl derivatives limits reactivity .

Biological Activity

4-Amino-6-bromoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 267.079 g/mol. The compound features a quinoline ring, which is a bicyclic structure composed of a benzene ring fused with a pyridine ring. The presence of an amino group at the fourth position and a bromo substituent at the sixth position contributes to its unique chemical properties and potential biological activities.

Antimicrobial Properties

Research indicates that derivatives of 4-aminoquinoline, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as new antimicrobial agents. For instance, structural modifications in similar quinoline derivatives have been linked to enhanced antibacterial effects .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain analogs exhibit potent antiproliferative activity against various cancer cell lines. A notable case study involved the synthesis of 2-substituted-4-amino-6-halogenquinolines, where compounds showed IC50 values ranging from to , indicating strong efficacy against cancer cells such as H-460 and HepG2 .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets within cells. These interactions may disrupt essential cellular processes, such as signaling pathways or enzyme functions. For example, quinoline derivatives are known to bind to enzymes or receptors, potentially inhibiting their activity or altering their function.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Aminoquinoline | Amino group at position 4; no bromo or carboxyl | Lacks halogen substitution and carboxylic group |

| 6-Bromoquinoline | Bromo group at position 6; no amino or carboxyl | Lacks amino functionality |

| 3-Carboxyquinoline | Carboxyl group at position 3; no amino or bromo | Lacks both amino and halogen substituents |

| 4-Amino-7-chloroquinoline | Amino at position 4; chloro at position 7 | Different halogen substitution |

The presence of both an amino and a bromo group in this compound enhances its biological activity compared to these similar compounds, potentially making it more effective in therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinoline derivatives for their biological activities:

- Antimalarial Activity : A study explored the development of new antimalarial agents based on the 4-aminoquinoline scaffold. Compounds were tested against Plasmodium falciparum, showing promising results with IC50 values significantly lower than those of existing treatments like chloroquine .

- Antiproliferative Studies : In another investigation, a series of novel derivatives were synthesized and tested for antiproliferative activity against various cancer cell lines. Compounds exhibited varying degrees of potency, highlighting the importance of structural modifications in enhancing biological efficacy .

Future Directions

While initial findings regarding the biological activity of this compound are promising, further research is required to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In vivo evaluations : To assess the pharmacokinetics and bioavailability of the compound.

- Mechanistic studies : To identify specific molecular targets and pathways affected by this compound.

- Structure-activity relationship (SAR) investigations : To optimize the chemical structure for enhanced efficacy and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Amino-6-bromoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions with brominated precursors. For example, brominated quinoline derivatives are often functionalized using phthalimido-alkylation followed by hydrazine hydrate treatment to yield amino-substituted analogs . Key factors include temperature control (0–6°C for brominated intermediates) , solvent selection (e.g., DMF or THF for polar reactions), and stoichiometric ratios of reactants. Yield optimization requires monitoring via TLC or HPLC, with typical purity >95% achievable under inert atmospheres .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin contact or inhalation. Work in a fume hood for reactions involving volatile intermediates (e.g., brominated precursors). Waste must be segregated and disposed via certified chemical waste services due to halogenated byproducts . For storage, keep at 0–6°C in amber vials to prevent photodegradation .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Combine H/C NMR to verify aromatic proton environments and substituent positions (e.g., bromine deshielding effects at C6). Mass spectrometry (ESI-MS or EI-MS) confirms molecular weight (242.5 g/mol for 6-bromo-4-chloroquinoline analogs) . X-ray crystallography is recommended for resolving ambiguities in solid-state configurations, particularly for bromine’s steric effects on quinoline planarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from competing substitution pathways (e.g., bromine vs. amino group reactivity). Use kinetic studies (time-resolved NMR) to identify intermediates and optimize stepwise synthesis. For example, prioritize bromination before introducing the amino group to minimize side reactions . Statistical tools like ANOVA can compare yields across reaction scales (e.g., 1g vs. 25g batches) .

Q. What strategies are effective for analyzing the electronic effects of bromine and amino substituents on quinoline’s reactivity?

- Methodological Answer : Computational methods (DFT calculations) map electron density distributions, highlighting bromine’s electron-withdrawing effect at C6 and the amino group’s electron-donating role at C4. Pair these with experimental UV-Vis spectroscopy to track charge-transfer transitions, and cyclic voltammetry to measure redox potentials . Compare results with analogs like 6-fluoroquinoline to isolate substituent effects .

Q. How should researchers design experiments to explore this compound’s potential in pharmacological studies?

- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Start with in vitro assays (e.g., enzyme inhibition using acetylcholinesterase or kinase models).

- Novelty : Compare with existing quinoline-based drugs (e.g., chloroquine derivatives) .

- Ethics : Adhere to guidelines for handling bioactive compounds (e.g., cytotoxicity screening before animal trials) .

- Relevance : Focus on mechanisms like intercalation or halogen-bonding interactions .

Q. Data Contradiction and Analysis

Q. How can conflicting spectral data for this compound derivatives be systematically addressed?

- Methodological Answer : Cross-validate using multiple techniques (e.g., IR for functional groups, H NMR for proton environments). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve coupling patterns. Reference computational spectral simulations (e.g., Gaussian software) to assign signals . Document solvent effects (e.g., DMSO-d6 vs. CDCl3) that may shift resonance frequencies .

Q. What statistical approaches are recommended for interpreting variability in biological assay results involving this compound?

- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use regression models to correlate substituent electronic parameters (Hammett constants) with bioactivity. Report confidence intervals and effect sizes to distinguish experimental noise from meaningful trends .

Q. Experimental Design Considerations

Q. How can researchers optimize reaction conditions for scaled-up synthesis of this compound?

- Methodological Answer : Use Design of Experiments (DoE) to test variables: temperature (40–100°C), catalyst loading (e.g., Pd/C for cross-coupling), and solvent polarity. Monitor reaction progress via inline FTIR or Raman spectroscopy. For purification, compare column chromatography vs. recrystallization in ethanol/water mixtures .

Q. What methodologies are critical for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

Conduct accelerated stability studies (ICH guidelines): expose samples to pH 1–13 buffers at 40°C/75% RH. Analyze degradation products via LC-MS and identify hydrolytic cleavage points (e.g., bromine-amine bond cleavage) . Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Properties

IUPAC Name |

6-bromoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXZGQRYAJYZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373346 | |

| Record name | 4-Amino-6-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65340-73-0 | |

| Record name | 4-Amino-6-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromoquinolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.